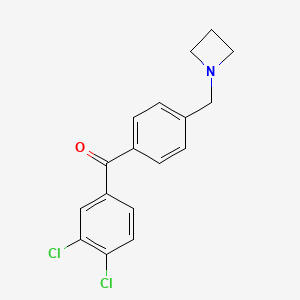

4-氨基-3-氯-1H-吲唑-6-羧酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 4-amino-3-chloro-1H-indazole-6-carboxylate is a compound belonging to the indazole family, which is a significant class of heterocyclic compounds. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .

科学研究应用

抗癌应用

吲唑衍生物,包括4-氨基-3-氯-1H-吲唑-6-羧酸甲酯,在抗癌研究中已显示出前景。 它们因其抑制各种癌细胞系(包括结肠癌和黑色素瘤)中细胞生长的潜力而被探索 。该化合物与关键生物靶标相互作用的能力使其成为开发新型抗癌药物的宝贵支架。

抗炎和镇痛作用

吲唑核是具有抗炎和镇痛作用的药物中常见的特征 。4-氨基-3-氯-1H-吲唑-6-羧酸甲酯可用作合成可调节炎症通路并提供止痛作用的新化合物的先驱。

抗菌活性

研究表明,含吲唑的化合物可以表现出显著的抗菌和抗真菌活性 。这使得4-氨基-3-氯-1H-吲唑-6-羧酸甲酯成为开发新型抗菌剂的潜在候选药物,尤其是在抗生素耐药性不断上升的背景下。

抗病毒特性

已发现吲唑衍生物具有抗病毒活性,包括潜在的抗HIV作用 。4-氨基-3-氯-1H-吲唑-6-羧酸甲酯可用于合成靶向病毒复制或蛋白质功能特定阶段的化合物。

神经保护作用

一些吲唑化合物已显示出神经保护特性,这可能有利于治疗神经退行性疾病 。4-氨基-3-氯-1H-吲唑-6-羧酸甲酯可用于开发保护神经元细胞免受损伤或退化的药物。

心血管研究

吲唑衍生物与心血管益处相关,例如降压作用 。4-氨基-3-氯-1H-吲唑-6-羧酸甲酯可能有助于创建针对高血压和其他心血管疾病的新疗法。

代谢紊乱

含有吲唑部分的化合物因其在治疗代谢紊乱(包括糖尿病)中的潜力而被探索 。4-氨基-3-氯-1H-吲唑-6-羧酸甲酯可能在合成调节代谢途径的药物中发挥作用。

酶抑制

已知吲唑化合物作为酶抑制剂发挥作用,这对于调节各种生化途径至关重要 。4-氨基-3-氯-1H-吲唑-6-羧酸甲酯可能是开发抑制各种疾病中作为治疗靶标的酶的抑制剂的关键。

作用机制

Target of Action

Methyl 4-amino-3-chloro-1H-indazole-6-carboxylate, also known as methyl 4-amino-3-chloro-2H-indazole-6-carboxylate, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors . .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological activities . These interactions can result in changes at the molecular and cellular levels, contributing to the compound’s overall effect.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect multiple biochemical pathways.

Result of Action

Indole derivatives are known to have various biological activities , suggesting that the compound could have multiple effects at the molecular and cellular levels.

生化分析

Biochemical Properties

Methyl 4-amino-3-chloro-1H-indazole-6-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can affect various signaling pathways within the cell. Additionally, Methyl 4-amino-3-chloro-1H-indazole-6-carboxylate can bind to specific receptors on the cell surface, modulating their activity and influencing downstream signaling cascades .

Cellular Effects

Methyl 4-amino-3-chloro-1H-indazole-6-carboxylate has profound effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of transcription factors, which are proteins that regulate the expression of specific genes . This modulation can lead to changes in the production of proteins involved in cell growth, differentiation, and apoptosis. Furthermore, Methyl 4-amino-3-chloro-1H-indazole-6-carboxylate can affect cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of key metabolites .

Molecular Mechanism

The molecular mechanism of action of Methyl 4-amino-3-chloro-1H-indazole-6-carboxylate involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit the activity of certain kinases by binding to their active sites, preventing them from phosphorylating their substrates . This inhibition can disrupt various signaling pathways, leading to changes in cellular function. Additionally, Methyl 4-amino-3-chloro-1H-indazole-6-carboxylate can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 4-amino-3-chloro-1H-indazole-6-carboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Methyl 4-amino-3-chloro-1H-indazole-6-carboxylate is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of Methyl 4-amino-3-chloro-1H-indazole-6-carboxylate vary with different dosages in animal models. At low doses, the compound can exert beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage level is required to achieve the desired biological activity without causing toxicity .

Metabolic Pathways

Methyl 4-amino-3-chloro-1H-indazole-6-carboxylate is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound can inhibit the activity of certain metabolic enzymes, leading to changes in the levels of key metabolites involved in energy production and biosynthesis . These interactions can have significant effects on cellular metabolism and overall cellular function.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-3-chloro-1H-indazole-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-amino-3-chlorobenzoic acid with hydrazine hydrate, followed by esterification with methanol . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of Methyl 4-amino-3-chloro-1H-indazole-6-carboxylate may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency and yield. The use of continuous flow reactors can also be employed to enhance the production rate and maintain consistent product quality .

化学反应分析

Types of Reactions

Methyl 4-amino-3-chloro-1H-indazole-6-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as amines and thiols for substitution reactions.

Oxidizing Agents: Like potassium permanganate for oxidation reactions.

Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

属性

IUPAC Name |

methyl 4-amino-3-chloro-2H-indazole-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O2/c1-15-9(14)4-2-5(11)7-6(3-4)12-13-8(7)10/h2-3H,11H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEEIXZDNAUWXPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=NNC(=C2C(=C1)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646367 |

Source

|

| Record name | Methyl 4-amino-3-chloro-2H-indazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885521-29-9 |

Source

|

| Record name | Methyl 4-amino-3-chloro-2H-indazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

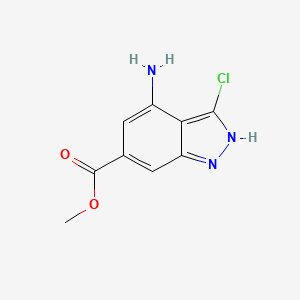

![(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B1292389.png)

![2-{[2-(2-Pyridinyl)ethyl]thio}ethanol](/img/structure/B1292400.png)